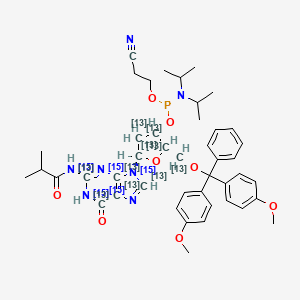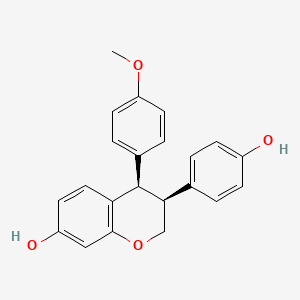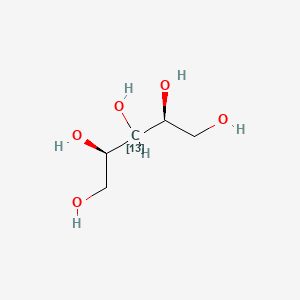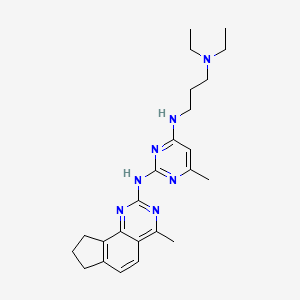![molecular formula C18H19Cl2Na2O7P B15139470 Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate is a chemiluminescent substrate used primarily in molecular biology for the detection of alkaline phosphatase-labeled molecules. This compound is known for its high sensitivity and rapid light emission, making it a valuable tool in various blotting techniques such as Southern, Northern, and Western blots .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate involves multiple steps, including the formation of the spiro-adamantane-dioxetane core and subsequent chlorination and phosphorylation reactions. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, affecting its chemiluminescent properties.
Substitution: Halogen substitution reactions can modify the compound’s reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically conducted under controlled temperatures and pH conditions to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxetane derivatives, while substitution reactions can produce various halogenated compounds .
科学的研究の応用
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate is widely used in scientific research for its chemiluminescent properties. Its applications include:
Chemistry: Used in analytical chemistry for the detection of specific molecules in complex mixtures.
Biology: Employed in molecular biology techniques such as Southern, Northern, and Western blotting for the detection of nucleic acids and proteins.
Medicine: Utilized in diagnostic assays to detect biomarkers and pathogens.
Industry: Applied in quality control processes to ensure the purity and integrity of products
作用機序
The mechanism of action of Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate involves the formation of a meta-stable dioxetane phenolate anion upon enzymatic cleavage by alkaline phosphatase. This anion decomposes to emit light at a wavelength of 466 nm, which can be detected using luminescence imaging systems .
類似化合物との比較
Similar Compounds
CSPD: Another chemiluminescent substrate used for similar applications but with different emission properties.
Luminol: A widely used chemiluminescent compound in forensic science and analytical chemistry.
Lucigenin: Known for its use in detecting superoxide anions in biological systems
Uniqueness
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate is unique due to its rapid and intense light emission, which allows for highly sensitive detection of target molecules. Its stability and ease of use make it a preferred choice in various research and industrial applications .
特性
分子式 |
C18H19Cl2Na2O7P |
|---|---|
分子量 |
495.2 g/mol |
IUPAC名 |
disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(11-2-3-14(19)15(6-11)25-28(21,22)23)17(26-27-18)12-4-10-5-13(17)9-16(20,7-10)8-12;;/h2-3,6,10,12-13H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChIキー |
NOLGGZQVTAFWLX-UHFFFAOYSA-L |
正規SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=C(C=C5)Cl)OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


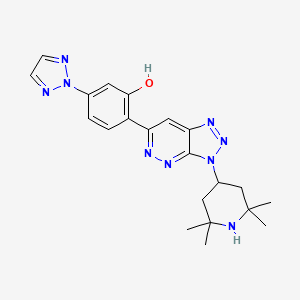
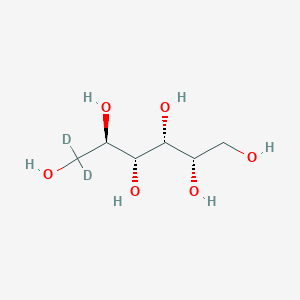
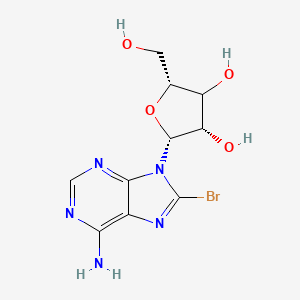
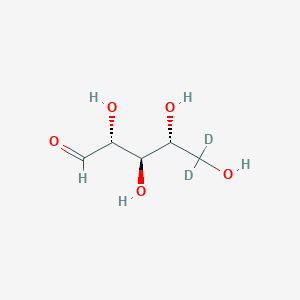
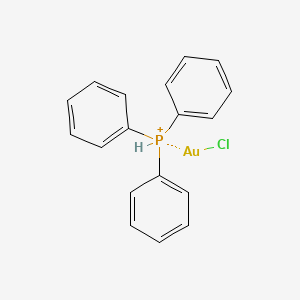
![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)

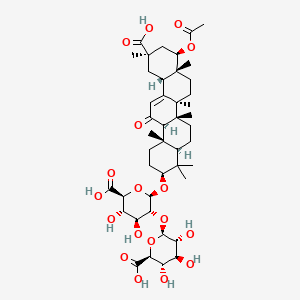
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
